

An In-depth Technical Guide to Solvent Yellow 16 (C.I. 12700)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Yellow 16

Cat. No.: B036255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 16, also known by designations such as Sudan Yellow 3G and C.I. 12700, is a monoazo dye characterized by its vibrant greenish-yellow hue.^[1] Its primary applications are found in the coloring of plastics, resins, printing inks, and cosmetic products due to its solubility in organic solvents and oils.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and toxicological aspects of **Solvent Yellow 16**, with a focus on data relevant to researchers and professionals in the chemical and biomedical fields. While primarily an industrial colorant, understanding its chemical behavior and metabolic fate is crucial for assessing its environmental impact and potential biological interactions.

Chemical Identity and Structure

Solvent Yellow 16 is a synthetic organic compound belonging to the azo class of dyes. Its chemical structure is characterized by a phenylazo group attached to a pyrazolone ring.

DOT Script for Chemical Structure of **Solvent Yellow 16**

Caption: Chemical structure of **Solvent Yellow 16**.

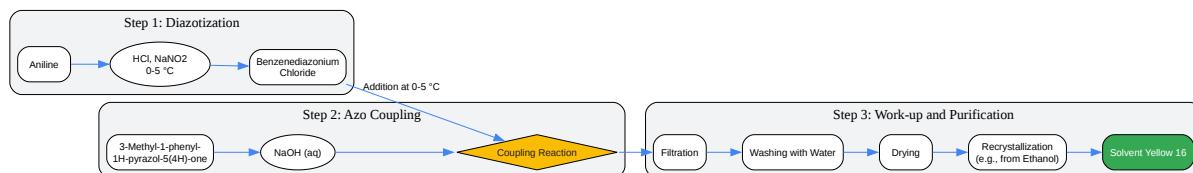
Table 1: Chemical Identifiers of **Solvent Yellow 16**

Identifier	Value
IUPAC Name	3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one[4]
Synonyms	Sudan Yellow 3G, C.I. Disperse Yellow, C.I. 12700, 4-phenylazo-1-phenyl-3-methyl-5-pyrazolone[4]
CAS Number	4314-14-1[4]
Molecular Formula	C16H14N4O[4]
Molecular Weight	278.31 g/mol [4]

Physicochemical Properties

The utility of **Solvent Yellow 16** in various applications is dictated by its physical and chemical properties. It is a yellow powder with good heat resistance and light fastness.[1]

Table 2: Physicochemical Properties of **Solvent Yellow 16**


Property	Value
Physical Appearance	Greenish-yellow powder ^[5]
Melting Point	155 °C ^[6]
Boiling Point	459.1 ± 38.0 °C (Predicted)
Density	1.23 g/cm ³ ^[5]
Solubility at 20°C (g/L)	
Acetone	17.3 ^[5]
Butyl Acetate	28.5 ^[5]
Methylbenzene	68.2 ^[5]
Dichloromethane	217.8 ^[5]
Ethyl Alcohol	4.8 ^[5]
Water	Insoluble ^[2]
UV-Vis Absorption	
λ _{max}	~425-449 nm (in various organic solvents) ^{[7][8]}

Experimental Protocols

Synthesis of Solvent Yellow 16

The synthesis of **Solvent Yellow 16** is a classic example of azo coupling, involving a two-step process: the diazotization of a primary aromatic amine followed by coupling with an electron-rich component.

Experimental Workflow for the Synthesis of **Solvent Yellow 16**

[Click to download full resolution via product page](#)

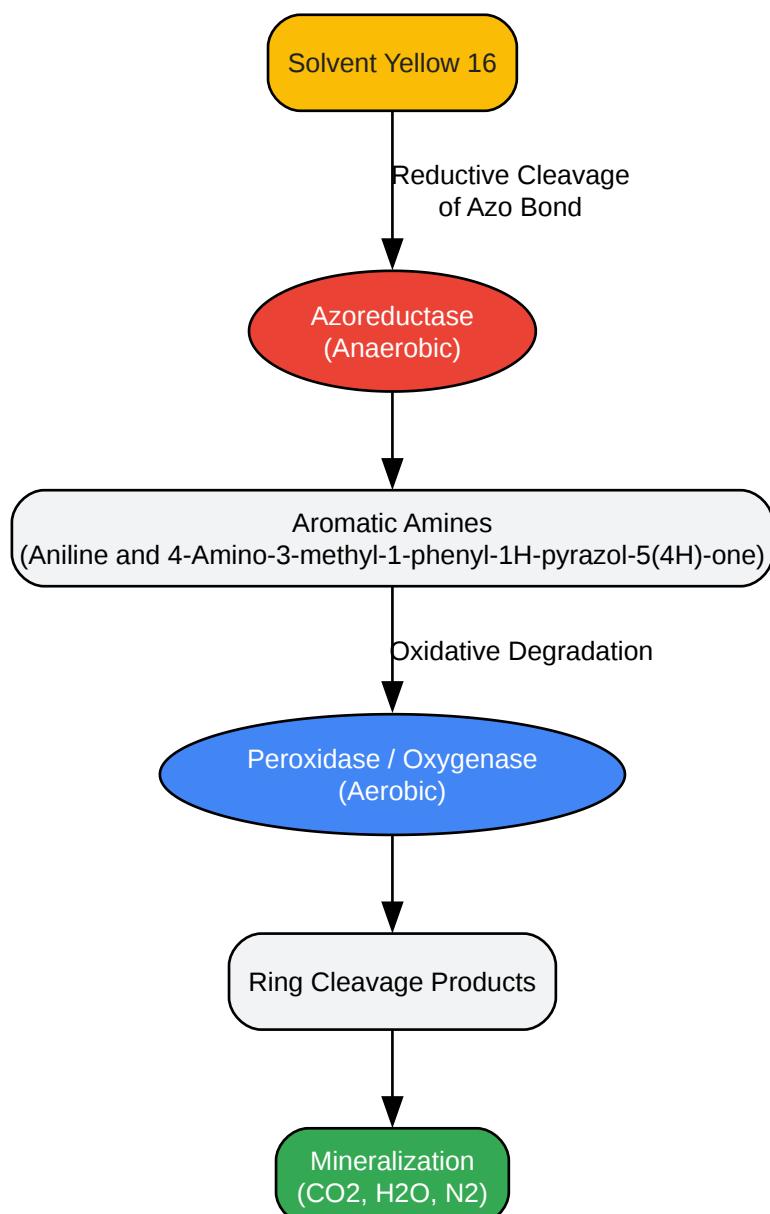
Caption: A generalized workflow for the synthesis of **Solvent Yellow 16**.

Detailed Methodology:

- Preparation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one:
 - To a magnetically stirred solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature.
 - Heat the reaction mixture under reflux for 5.5 hours.
 - After completion, cool the mixture in an ice bath to precipitate the product.
 - Filter the precipitate, dry, and recrystallize from ethanol to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[9]
- Diazotization of Aniline:
 - In a beaker, dissolve aniline (10 mmol) in a solution of concentrated hydrochloric acid (25 mL) and water (25 mL).
 - Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

- Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 10 mL of water) dropwise, maintaining the temperature below 5 °C.
- Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

- Azo Coupling:
 - In a separate beaker, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (10 mmol) in a 10% aqueous solution of sodium hydroxide.
 - Cool this solution to 0-5 °C in an ice bath.
 - Slowly add the cold diazonium salt solution to the alkaline pyrazolone solution with vigorous stirring, maintaining the temperature below 5 °C.
 - A yellow precipitate of **Solvent Yellow 16** will form immediately.
 - Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
- Isolation and Purification:
 - Filter the precipitated dye using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
 - Dry the crude product in an oven at 60-70 °C.
 - For further purification, recrystallize the crude product from a suitable solvent such as ethanol.


Toxicological Profile and Metabolic Pathways

As an azo dye, **Solvent Yellow 16** has the potential for metabolic cleavage of the azo bond, which can lead to the formation of aromatic amines. This is a critical consideration for its toxicological assessment, particularly in the context of drug development and safety evaluation. The enzymatic degradation of azo dyes is a key area of research for bioremediation and understanding their fate in biological systems.

Enzymatic Degradation

The biodegradation of azo dyes is often initiated by the reductive cleavage of the azo bond ($-\text{N}=\text{N}-$) by enzymes known as azoreductases, which are found in various microorganisms.[10] This process typically occurs under anaerobic conditions.[10] Subsequently, the resulting aromatic amines can be further degraded by other enzymes, such as peroxidases, often through oxidative pathways.

Proposed Enzymatic Degradation Pathway of **Solvent Yellow 16**

[Click to download full resolution via product page](#)

Caption: A simplified proposed pathway for the enzymatic degradation of **Solvent Yellow 16**.

The initial step in the microbial degradation of **Solvent Yellow 16** is the azoreductase-catalyzed reduction of the azo bond, leading to the formation of aniline and 4-amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These aromatic amines can then be subjected to further aerobic degradation by enzymes like peroxidases and oxygenases, which can lead to the opening of the aromatic rings and eventual mineralization to carbon dioxide, water, and nitrogen gas.[4][11] It is important to note that some aromatic amines can be more toxic than the parent dye molecule.[10]

Applications

The primary use of **Solvent Yellow 16** is as a colorant in a variety of materials:

- Plastics and Resins: It is used to color a wide range of plastics, including polystyrene (PS), high-impact polystyrene (HIPS), acrylonitrile butadiene styrene (ABS), polycarbonate (PC), and polymethyl methacrylate (PMMA).[5]
- Inks and Paints: Its solubility in organic solvents makes it suitable for use in printing inks and transparent lacquers.[1][2]
- Cosmetics: It is used as a colorant in some cosmetic products.[12]
- Other Applications: It is also used for coloring aluminum foil and in pyrotechnics for yellow smoke formulations.[4]

Conclusion

Solvent Yellow 16 is a commercially important azo dye with well-defined chemical and physical properties that make it suitable for a range of coloring applications. For researchers and professionals in drug development, an understanding of its synthesis, chemical reactivity, and, most importantly, its metabolic fate is essential for a thorough safety and environmental assessment. The enzymatic degradation of **Solvent Yellow 16**, particularly the initial reductive cleavage of the azo bond, is a key area of study for determining its toxicological profile and developing bioremediation strategies. Further research into the specific metabolites and their biological activities is warranted to fully characterize the potential impact of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent Yellow 16 | TargetMol [targetmol.com]
- 2. foodcolourworld.com [foodcolourworld.com]
- 3. Solvent yellow 16|CAS NO.4314-14-1 [xcolorpigment.com]
- 4. Peroxidase-catalyzed oxidation of azo dyes: mechanism of disperse Yellow 3 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one [mdpi.com]
- 7. analysis.rs [analysis.rs]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Peroxidase-catalyzed oxidation of azo dyes: mechanism of disperse Yellow 3 degradation. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. cosmileeurope.eu [cosmileeurope.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Solvent Yellow 16 (C.I. 12700)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b036255#solvent-yellow-16-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com